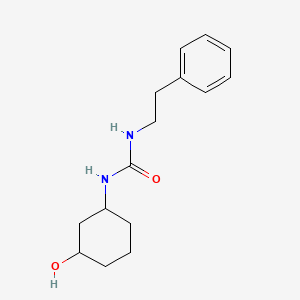

3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea

Description

3-(3-Hydroxycyclohexyl)-1-(2-phenylethyl)urea is a urea derivative characterized by two distinct substituents: a 3-hydroxycyclohexyl group attached to the nitrogen at position 3 and a 2-phenylethyl group at position 1. The hydroxycyclohexyl moiety introduces polarity due to the hydroxyl group, while the phenylethyl group contributes aromaticity, which may influence lipophilicity and π-π interactions. The molecular formula of this compound is C₁₅H₂₂N₂O₂, with a calculated molar mass of 262.35 g/mol.

Properties

IUPAC Name |

1-(3-hydroxycyclohexyl)-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c18-14-8-4-7-13(11-14)17-15(19)16-10-9-12-5-2-1-3-6-12/h1-3,5-6,13-14,18H,4,7-11H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXRWRWCWJSFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea typically involves the reaction of 3-hydroxycyclohexylamine with 2-phenylethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-hydroxycyclohexylamine+2-phenylethyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of 3-(3-oxocyclohexyl)-1-(2-phenylethyl)urea.

Reduction: Formation of 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-hydroxycyclohexyl)-1-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group and urea moiety can form hydrogen bonds with biological molecules, influencing their activity. The phenylethyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Urea Derivatives

Substituent Analysis

The substituents of urea derivatives significantly affect their physicochemical and functional properties:

- 3-(3-Hydroxycyclohexyl)-1-(2-phenylethyl)urea: Combines a polar hydroxycyclohexyl group (hydrogen-bond donor) and a lipophilic phenylethyl group.

- 1-(2-Amino-ethyl)-3-cyclohexyl-urea (): Features a cyclohexyl group and a 2-aminoethyl substituent, introducing primary amine functionality, which enhances hydrophilicity .

- 3-Cyclohexyl-1-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]urea (): Incorporates a sulfone-containing thiazolidinyl-phenyl group, adding strong electron-withdrawing effects and increased polarity .

Molecular Weight and Solubility Considerations

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₅H₂₂N₂O₂ | 262.35 | Hydroxyl, urea, phenyl |

| 1-(2-Amino-ethyl)-3-cyclohexyl-urea | C₉H₁₉N₃O | 185.27 | Amine, cyclohexyl, urea |

| 3-Cyclohexyl-1-[4-(1,1-dioxo-thiazolidinyl)phenyl]urea | C₁₆H₂₃N₃O₃S | 337.44 | Sulfone, thiazolidine, urea, phenyl |

- The hydroxycyclohexyl group in the target compound likely increases solubility in polar solvents compared to the non-hydroxylated cyclohexyl group in .

- The sulfone in enhances solubility in aqueous environments due to its strong polarity, whereas the phenylethyl group in the target compound may favor lipid membrane interactions .

Comparative Analysis with Analogous Urea Derivatives

1-(2-Amino-ethyl)-3-cyclohexyl-urea ()

This compound (C₉H₁₉N₃O) has a lower molecular weight (185.27 g/mol) and simpler structure. In contrast, the target compound’s hydroxycyclohexyl group provides a secondary alcohol, offering moderate polarity without the high reactivity of a primary amine.

3-Cyclohexyl-1-[4-(1,1-Dioxo-thiazolidinyl)phenyl]urea ()

With a molar mass of 337.44 g/mol, this derivative is bulkier due to the thiazolidine-sulfone substituent. The sulfone group’s electron-withdrawing nature could alter electronic distribution in the urea core, affecting binding interactions in biological systems. The target compound’s phenylethyl group, while aromatic, lacks the sulfone’s polarity, suggesting divergent applications in drug design—e.g., the target may prioritize blood-brain barrier penetration, while ’s sulfone could improve aqueous solubility .

Research Findings and Functional Implications

- Hydrogen Bonding: The hydroxycyclohexyl group in the target compound may enhance binding to proteins or receptors via hydrogen bonding, a feature absent in non-hydroxylated analogs like .

- Aromatic Interactions : The phenylethyl group’s aromaticity could facilitate π-π stacking with biological targets, similar to phenylethyl-substituted chromones (e.g., those isolated from Aquilaria sinensis), though the latter belong to a distinct chemical class .

- Synthetic Complexity : Introducing a hydroxyl group (target compound) or sulfone () may necessitate protective strategies during synthesis, increasing synthetic steps compared to simpler derivatives like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.